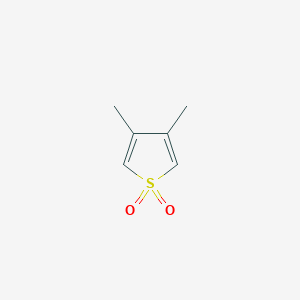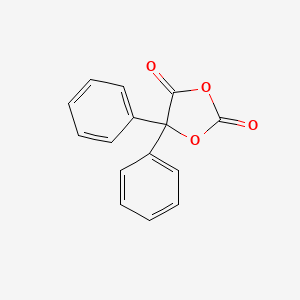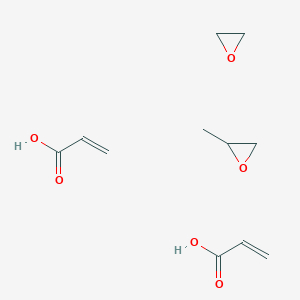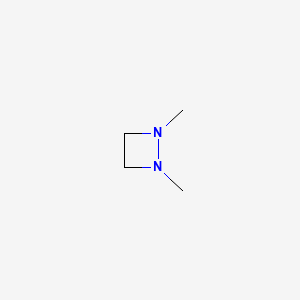![molecular formula C16H28O9 B14653000 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione CAS No. 52408-85-2](/img/structure/B14653000.png)
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione is a complex organic compound with the molecular formula C16H28O9. . This compound is characterized by its multiple hydroxypropoxy groups and a furan-2,5-dione moiety, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione typically involves the reaction of glycerol with maleic anhydride in the presence of a catalyst. The reaction proceeds through the formation of intermediate esters, which are subsequently hydrolyzed to yield the final product . The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and purification techniques ensures high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan-2,5-dione moiety can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione involves its interaction with various molecular targets and pathways. The hydroxypropoxy groups can form hydrogen bonds with biological molecules, enhancing solubility and bioavailability. The furan-2,5-dione moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol,1,3-diisocyanato-2-methylbenzene: Similar in structure but contains isocyanate groups, making it more reactive in polymerization reactions.
1-Propanol, 2-(2-hydroxypropoxy)-: Shares the hydroxypropoxy groups but lacks the furan-2,5-dione moiety, resulting in different chemical properties.
Tripropylene Glycol: Contains multiple hydroxypropoxy groups but differs in the overall molecular structure and reactivity.
Uniqueness
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione is unique due to its combination of hydroxypropoxy groups and a furan-2,5-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Properties
CAS No. |
52408-85-2 |
|---|---|
Molecular Formula |
C16H28O9 |
Molecular Weight |
364.39 g/mol |
IUPAC Name |
3-[2,3-bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione |
InChI |
InChI=1S/C12H26O6.C4H2O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14;5-3-1-2-4(6)7-3/h12-15H,1-11H2;1-2H |
InChI Key |
SCLQIAVTJQFRPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1=O.C(CO)COCC(COCCCO)OCCCO |
Related CAS |
52408-85-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
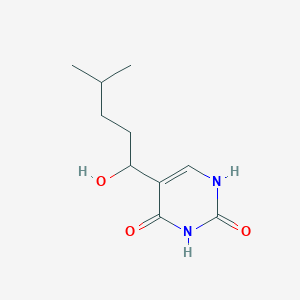
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
